N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

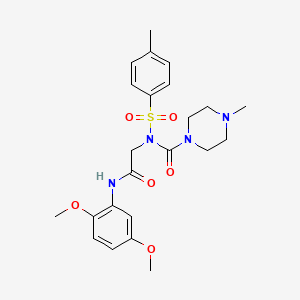

N-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 4-methylpiperazine core linked to a para-toluenesulfonyl (tosyl) group and a carboxamide-bearing 2,5-dimethoxyphenyl moiety. The tosyl group enhances metabolic stability and modulates solubility, while the 2,5-dimethoxyphenyl substituent may influence electronic properties and receptor binding.

Properties

IUPAC Name |

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-20-15-18(32-3)7-10-21(20)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWSJRVBZSAERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, also known by its CAS number 899991-35-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₂₁H₂₃N₃O₄S

- Molecular Weight : 490.6 g/mol

- Functional Groups : Includes a tosyl group, piperazine ring, and a dimethoxyphenyl moiety.

While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through the following pathways:

- Inhibition of Enzymatic Activity : Compounds with piperazine rings can act as enzyme inhibitors, potentially affecting pathways involved in cell signaling or metabolic processes.

- Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors or other protein targets.

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties can exhibit significant antimicrobial properties. For instance, studies on similar piperazine derivatives have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Recent investigations into structurally related compounds have suggested potential anticancer activity. For example, benzothiazinone derivatives with piperazine components demonstrated promising results against cancer cell lines, indicating that modifications to the piperazine structure could enhance anticancer efficacy .

Case Studies and Research Findings

- Antitubercular Activity :

- Cardiotoxicity Assessment :

Data Table: Biological Activities of Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound :

- Piperazine conformation : Likely adopts a chair conformation, as observed in analogous 4-substituted piperazine carboxamides (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

- Substituents :

- N-Tosyl group: Enhances lipophilicity and steric bulk.

- 2,5-Dimethoxyphenyl: Electron-donating methoxy groups may participate in hydrogen bonding or π-π interactions.

- Key bonds : The carboxamide linkage (C=O and N–H) is critical for hydrogen-bonding interactions, similar to hydrazinecarboxamides in enzyme inhibition .

Comparators :

Compound 1 : N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

- Piperazine conformation : Chair (inferred from analogous structures).

- Substituents :

- 4-Phenylpiperazine: Aromatic group for hydrophobic interactions.

- 3-Fluorophenyl ethylamide: Fluorine enhances electronegativity and bioavailability.

- Key differences : Lacks tosyl group; fluorophenyl vs. dimethoxyphenyl alters electronic profile.

Compound 2 : N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide

- Piperazine conformation : Chair (assumed).

- Substituents :

- 2-Pyrimidinyl: Heteroaromatic group for π-stacking or kinase inhibition.

- 3-Trifluoromethylphenyl: Strong electron-withdrawing group, enhancing metabolic resistance.

- Key differences : Pyrimidinyl substituent vs. methyl-tosyl; trifluoromethyl vs. methoxy groups.

Compound 3 : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Piperazine conformation : Chair (confirmed via X-ray).

- Substituents :

- 4-Ethylpiperazine: Aliphatic chain increases flexibility.

- 4-Chlorophenyl: Chlorine provides moderate electronegativity.

- Key differences : Simpler structure; lacks carboxamide-ethyl linkage.

Physicochemical Properties

Research Findings and Trends

Piperazine Conformation : Chair conformations dominate in 4-substituted piperazines, stabilizing intermolecular interactions (e.g., hydrogen bonds in crystal lattices) .

Electron-Withdrawing Groups : Trifluoromethyl (Compound 2) and tosyl (Target Compound) improve metabolic stability but may reduce solubility .

Biological Relevance : Carboxamide derivatives with aromatic substituents show promise in enzyme inhibition (e.g., hydrazinecarboxamides in ) and antibiotic development (e.g., cefoperazone intermediates in ) .

Q & A

Q. What are the standard synthetic protocols for N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide?

The synthesis involves multi-step organic reactions:

- Step 1: Condensation of a piperazine derivative (e.g., 4-methylpiperazine) with a tosyl chloride reagent to introduce the sulfonamide group .

- Step 2: Coupling the intermediate with a 2,5-dimethoxyphenylamine derivative via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by ¹H/¹³C NMR (400 MHz, DMSO-d6) and HRMS (ESI+) . Key parameters: Temperature (0–25°C for sensitive steps), solvent selection (dichloromethane or DMF), and inert atmosphere for moisture-sensitive intermediates .

Q. How is the structural identity of this compound confirmed?

- Nuclear Magnetic Resonance (NMR): Assign peaks for the tosyl group (δ 2.4 ppm, singlet for methyl; δ 7.6–7.8 ppm for aromatic protons) and piperazine protons (δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the amide and sulfonamide groups .

- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .

Q. What functional groups dominate its reactivity?

The compound’s reactivity is driven by:

- Tosyl group: Susceptible to nucleophilic displacement (e.g., SN2 reactions).

- Amide bonds: Hydrolyzable under acidic/basic conditions (e.g., HCl/NaOH reflux) .

- Piperazine core: Participates in alkylation or acylation reactions at the secondary amines .

Advanced Research Questions

Q. How can synthetic yield be optimized given conflicting reports on reaction efficiency?

Conflicting yields (e.g., 40–70%) may arise from:

- Solvent polarity: Higher yields reported in DMF vs. dichloromethane due to improved intermediate solubility .

- Catalyst choice: Use of DMAP (4-dimethylaminopyridine) accelerates tosylation by 20–30% .

- Workflow: Implement Design of Experiments (DOE) to optimize molar ratios (e.g., 1:1.2 for amine:acyl chloride) and reaction time (4–6 hours for amidation) .

Q. What computational methods predict its biological target interactions?

- Molecular docking (AutoDock Vina): Simulate binding to GPCRs (e.g., serotonin receptors) using the piperazine core and dimethoxyphenyl moiety as pharmacophores .

- Molecular Dynamics (MD) simulations (GROMACS): Assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

- ADMET prediction (SwissADME): Estimate blood-brain barrier permeability (high due to logP ~3.5) and cytochrome P450 interactions .

Q. How to resolve contradictions in reported biological activity (e.g., IC50 variability)?

Discrepancies may stem from:

- Assay conditions: Verify buffer pH (7.4 vs. 6.8) and co-solvents (DMSO ≤0.1%) to avoid false negatives .

- Structural analogs: Compare activity of derivatives lacking the 2,5-dimethoxy group (e.g., 10-fold lower potency in dopamine receptor assays) .

- Orthogonal assays: Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies enable selective functionalization of the piperazine ring?

- Protection/deprotection: Use Boc (tert-butoxycarbonyl) to block one nitrogen before modifying the other .

- Regioselective alkylation: React with methyl iodide in THF at −78°C to favor N-methylation over competing reactions .

- Click chemistry: Introduce triazole moieties via CuAAC (copper-catalyzed azide-alkyne cycloaddition) for SAR studies .

Methodological Challenges

Q. How to address low aqueous solubility in biological assays?

- Co-solvents: Use PEG-400 or cyclodextrin-based formulations (≤5% v/v) .

- Salt formation: React with HCl or sodium acetate to improve solubility by 2–3 orders of magnitude .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .

Q. What analytical methods troubleshoot impurities in NMR spectra?

- HPLC-PDA: Detect and quantify byproducts (e.g., unreacted tosyl chloride) using a C18 column (acetonitrile/water gradient) .

- Prep-TLC: Isolate impurities (Rf 0.3–0.5) for structural elucidation via LC-MS/MS .

Q. How to design SAR studies comparing analogs with varying substituents?

- Core modifications: Replace 2,5-dimethoxyphenyl with 3-chloro-4-fluorophenyl to assess halogen effects .

- Piperazine substitution: Introduce bulkier groups (e.g., benzyl) to probe steric hindrance .

- In vitro testing: Prioritize analogs with ClogP <4 and topological polar surface area (TPSA) 80–100 Ų for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.